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molecular formula C13H10N2O4 B3055423 Phenyl N-(4-nitrophenyl)carbamate CAS No. 6465-01-6

Phenyl N-(4-nitrophenyl)carbamate

Cat. No. B3055423
M. Wt: 258.23 g/mol
InChI Key: SMRCVOHHIZIIEY-UHFFFAOYSA-N
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Patent
US06451802B1

Procedure details

Phenyl chloroformate (1.08 mol) was added dropwise at a temperature <20° C. to a stirring solution of 4-nitrobenzenamine (1.02 mol) in DMA (500 ml) on ice and the mixture was stirred overnight. The mixture was poured into water (1000 ml), stirred till a homogenously suspension and filtered off, yielding phenyl (4-nitrophenyl)carbamate (intermediate 1).
Quantity
1.08 mol
Type
reactant
Reaction Step One
Quantity
1.02 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)([O-:13])=[O:12].O>CC(N(C)C)=O>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:2](=[O:3])[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1.08 mol
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
1.02 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred till a homogenously suspension
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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